molecular formula C12H13FO4SSi B11942308 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid

4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid

Cat. No.: B11942308
M. Wt: 300.38 g/mol
InChI Key: KOJXDFGOXZDYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid is a specialized organic compound that features a fluorosulfonyl group and a trimethylsilyl-ethynyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Ethynyl Group:

    Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via electrophilic aromatic substitution, using a suitable fluorosulfonylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl-ethynyl group, leading to the formation of various oxidized derivatives.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products:

    Oxidation: Oxidized derivatives with various functional groups.

    Substitution: Substituted benzoic acid derivatives.

    Hydrolysis: Benzoic acid and its corresponding alcohol or amine derivatives.

Scientific Research Applications

4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trimethylsilyl-ethynyl group can participate in various chemical reactions, modifying the compound’s reactivity and stability.

Comparison with Similar Compounds

    4-(Fluorosulfonyl)benzoic acid: Lacks the trimethylsilyl-ethynyl group, making it less versatile in chemical reactions.

    3-((Trimethylsilyl)ethynyl)benzoic acid: Lacks the fluorosulfonyl group, reducing its potential for nucleophilic substitution reactions.

Uniqueness: 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid is unique due to the presence of both the fluorosulfonyl and trimethylsilyl-ethynyl groups, which confer distinct reactivity and functional properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13FO4SSi

Molecular Weight

300.38 g/mol

IUPAC Name

4-fluorosulfonyl-3-(2-trimethylsilylethynyl)benzoic acid

InChI

InChI=1S/C12H13FO4SSi/c1-19(2,3)7-6-9-8-10(12(14)15)4-5-11(9)18(13,16)17/h4-5,8H,1-3H3,(H,14,15)

InChI Key

KOJXDFGOXZDYGV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.